4-((4-Ethoxy-2-nitrophenyl)amino)-2-((2-(2-hydroxyethoxy)ethyl)amino)-4-oxobutanoic acid
Description
This compound is a derivative of 4-oxobutanoic acid featuring two key substituents:
- 4-Ethoxy-2-nitrophenyl group: Aromatic ring substituted with ethoxy (-OCH2CH3) and nitro (-NO2) groups at positions 4 and 2, respectively.
- 2-((2-(2-hydroxyethoxy)ethyl)amino group: A hydrophilic side chain containing hydroxyl (-OH) and ether (-O-) groups, which likely enhances aqueous solubility compared to non-polar analogues .
Molecular Formula: C16H21N3O9 (inferred from and ).
Properties
IUPAC Name |
4-(4-ethoxy-2-nitroanilino)-2-[2-(2-hydroxyethoxy)ethylamino]-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O8/c1-2-27-11-3-4-12(14(9-11)19(24)25)18-15(21)10-13(16(22)23)17-5-7-26-8-6-20/h3-4,9,13,17,20H,2,5-8,10H2,1H3,(H,18,21)(H,22,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUSGBSNVJVFKLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)NC(=O)CC(C(=O)O)NCCOCCO)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Features
All compared compounds share the 4-oxobutanoic acid backbone but differ in substituents on the aromatic ring and amino side chains.
Table 1: Structural and Physicochemical Comparisons
Q & A
Q. Table 1. Key Functional Group Reactivities and Handling Strategies
Q. Table 2. Recommended Analytical Parameters for Purity Assessment
| Technique | Parameters | Target Criteria |
|---|---|---|
| HPLC | Column: C18, 5 µm; Gradient: 10–90% acetonitrile/0.1% TFA over 20 min | Retention time ±0.2 min; peak area >95% |
| HRMS | Mode: ESI+; Resolution: 30,000 | Mass error <5 ppm |
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